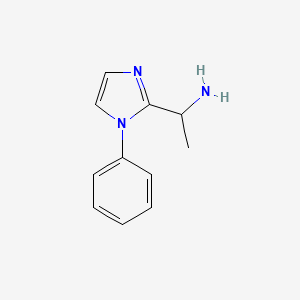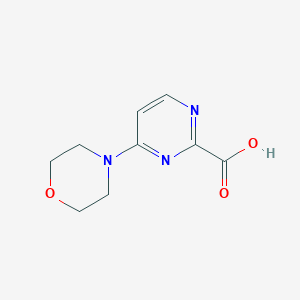
4-Morpholinopyrimidine-2-carboxylic acid
Übersicht
Beschreibung
4-Morpholinopyrimidine-2-carboxylic acid, also known as MPC, is a pyrimidine derivative . It has a molecular formula of C9H11N3O3 and a molecular weight of 209.2 g/mol .
Synthesis Analysis
The synthesis of morpholines, which are integral to the structure of 4-Morpholinopyrimidine-2-carboxylic acid, has been extensively studied . Recent advances have focused on the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of 4-Morpholinopyrimidine-2-carboxylic acid consists of a pyrimidine ring attached to a morpholine ring and a carboxylic acid group .Its InChI code is 1S/C9H11N3O3/c13-9(14)8-10-2-1-7(11-8)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14) .
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Pharmacology
- Application : Pyrimidines, including 4-Morpholinopyrimidine-2-carboxylic acid, have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
-
Scientific Field: Biocatalysis
- Application : Morpholine-based buffers, especially 3- (N -morpholino)propanesulfonic acid (MOPS), promote photoinduced flavoenzyme-catalyzed asymmetric redox transformations by regenerating the flavin cofactor via sacrificial electron donation and by increasing the operational stability of flavin-dependent oxidoreductases .
- Methods of Application : The stabilization of the active forms of flavin by MOPS via formation of the spin correlated ion pair 3 [flavin˙ − –MOPS˙ +] ensemble reduces the formation of hydrogen peroxide, circumventing the oxygen dilemma under aerobic conditions detrimental to fragile enzymes .
- Results or Outcomes : This method increases the operational stability of flavin-dependent oxidoreductases .
-
Scientific Field: Organic Synthesis
- Application : Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers .
- Methods of Application : Carboxylic acids can be used for obtaining small molecules, macromolecules, synthetic or natural polymers, and for modifying the surface of metallic nanoparticles .
- Results or Outcomes : The use of carboxylic acids in these areas has led to the development of a variety of products and materials .
-
Scientific Field: Nanotechnology
- Application : Carboxylic acids, such as 4-Morpholinopyrimidine-2-carboxylic acid, can be used in nanotechnology for surface modification of nanoparticles and nanostructures .
- Methods of Application : Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Results or Outcomes : This method improves the dispersion and incorporation of nanoparticles, enhancing their performance in various applications .
-
Scientific Field: Polymer Science
- Application : Carboxylic acids are used in the production of polymers, biopolymers, coatings, adhesives, and pharmaceutical drugs .
- Methods of Application : Carboxylic acids can be used as monomers, additives, catalysts, etc., in the polymerization process .
- Results or Outcomes : The use of carboxylic acids in polymer science has led to the development of a wide range of materials with diverse properties .
- Scientific Field: Medicinal Chemistry
- Application : Pyrimidines are a class of organic compounds that are widely used in the field of medicinal chemistry. They are known to exhibit a wide range of biological activities and are a key component of several important drugs .
- Methods of Application : Pyrimidines can be synthesized in the laboratory using several methods, including the Biginelli reaction . They can be further modified to enhance their biological activity .
- Results or Outcomes : Pyrimidines have been found to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer activities .
Eigenschaften
IUPAC Name |
4-morpholin-4-ylpyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-9(14)8-10-2-1-7(11-8)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONMWBWQZPSPAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinopyrimidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



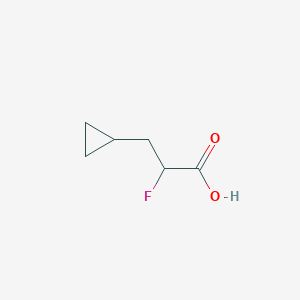
![Methyl 6-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1432509.png)
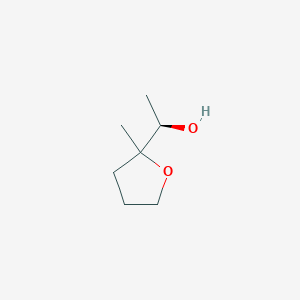
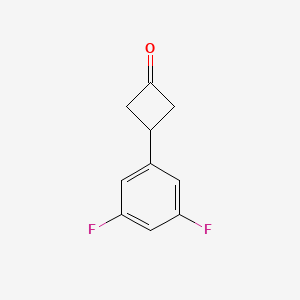
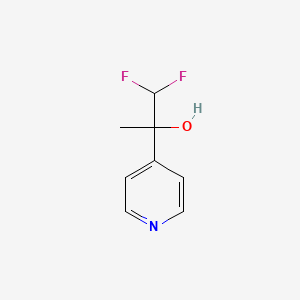
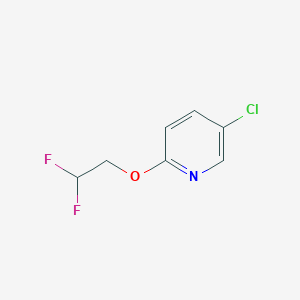
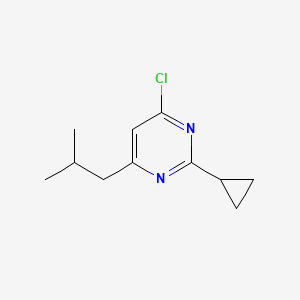
![2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B1432516.png)
![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B1432517.png)
![Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate](/img/structure/B1432519.png)
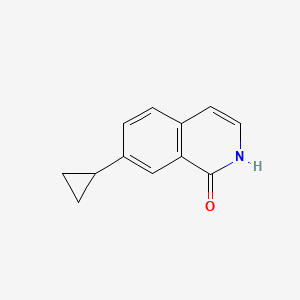
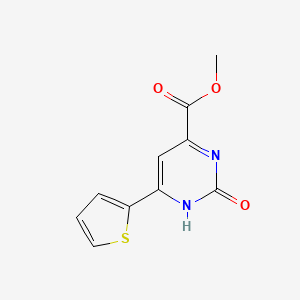
![3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1432524.png)
